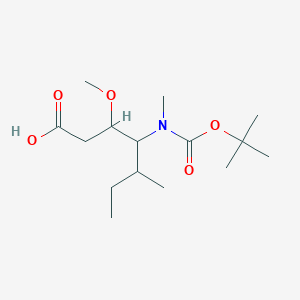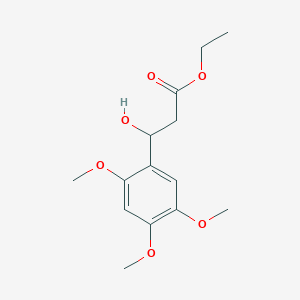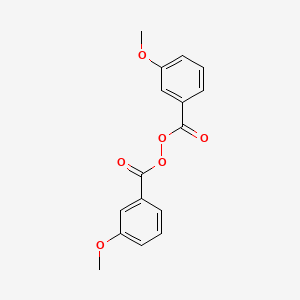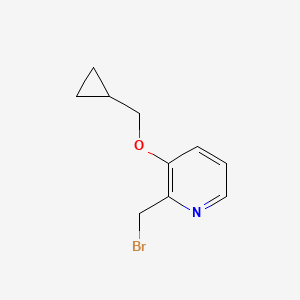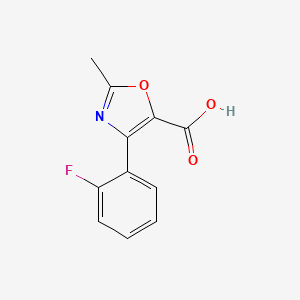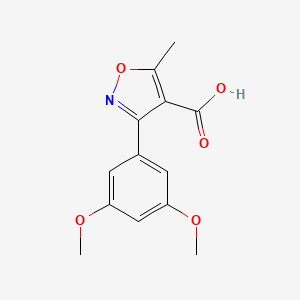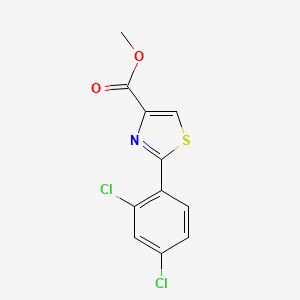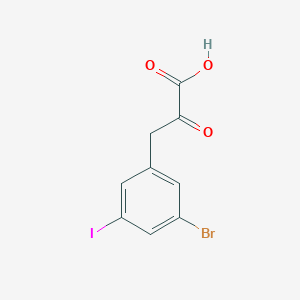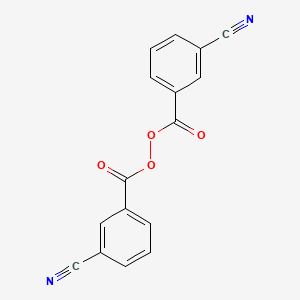
Bis(3-cyanobenzoyl) Peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-cyanobenzoyl) Peroxide: is an organic peroxide compound characterized by the presence of two benzoyl groups connected by a peroxide linkage, with each benzoyl group substituted with a cyano group at the 3-position. This compound is known for its applications in polymer chemistry and as an initiator in radical polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(3-cyanobenzoyl) Peroxide can be synthesized through the reaction of 3-cyanobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under alkaline conditions, where the peroxide bond is formed between the two benzoyl groups .
Industrial Production Methods: Industrial production of this compound involves the same basic synthetic route but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(3-cyanobenzoyl) Peroxide primarily undergoes homolytic cleavage of the peroxide bond, leading to the formation of free radicals. This property makes it a valuable initiator for radical polymerization reactions .
Common Reagents and Conditions:
Oxidation: The compound can act as an oxidizing agent in various organic reactions.
Substitution: It can participate in substitution reactions where the peroxide bond is cleaved, and the resulting radicals react with other substrates.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and substrates used. In polymerization reactions, it leads to the formation of high molecular weight polymers.
Scientific Research Applications
Chemistry: Bis(3-cyanobenzoyl) Peroxide is widely used as an initiator in radical polymerization processes, which are essential for the production of various polymers and copolymers .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of plastics, resins, and other polymeric materials. Its ability to initiate polymerization reactions makes it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of Bis(3-cyanobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of benzoyloxy radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The presence of the cyano group at the 3-position can influence the reactivity and stability of the radicals formed.
Comparison with Similar Compounds
Benzoyl Peroxide: Similar in structure but lacks the cyano substitution.
Bis(1-hydroperoxyalkyl) Peroxides: These compounds have similar peroxide linkages but differ in the alkyl groups attached.
Uniqueness: The presence of the cyano group in Bis(3-cyanobenzoyl) Peroxide imparts unique reactivity and stability characteristics, making it distinct from other peroxides. This substitution can enhance its performance as a polymerization initiator and potentially broaden its applications in various fields .
Properties
Molecular Formula |
C16H8N2O4 |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
(3-cyanobenzoyl) 3-cyanobenzenecarboperoxoate |
InChI |
InChI=1S/C16H8N2O4/c17-9-11-3-1-5-13(7-11)15(19)21-22-16(20)14-6-2-4-12(8-14)10-18/h1-8H |
InChI Key |
ZHDBFZLLKKXIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC=CC(=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



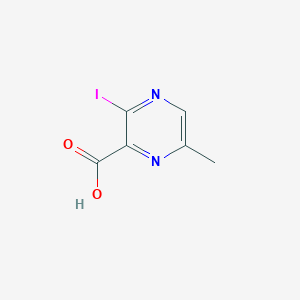
![N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)
